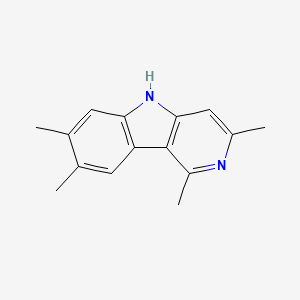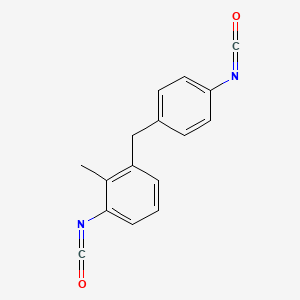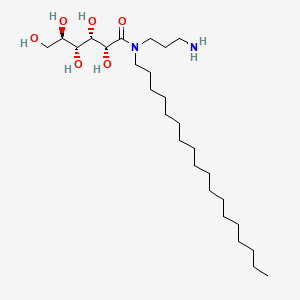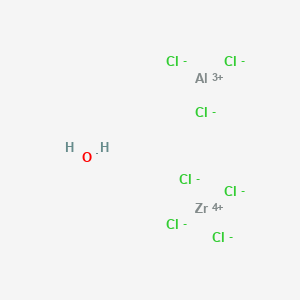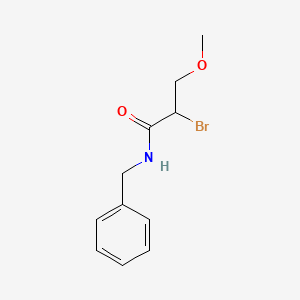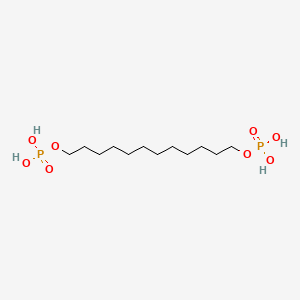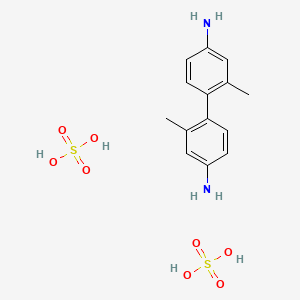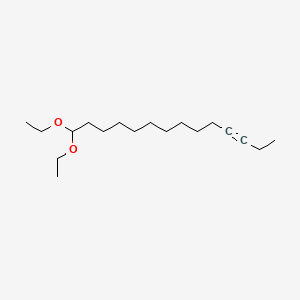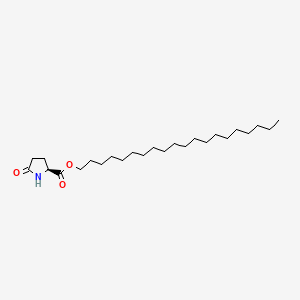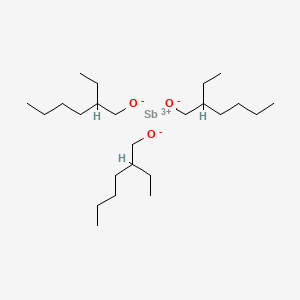
1-Tetratriacontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetratriacontene is a long-chain hydrocarbon with the molecular formula C₃₄H₆₈ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its long carbon chain. This compound is part of a larger family of hydrocarbons that are significant in various industrial and scientific applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tetratriacontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tetratriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes, where the double bond is fully saturated.
Substitution: Haloalkanes, where halogens are added across the double bond.
Applications De Recherche Scientifique
1-Tetratriacontene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Mécanisme D'action
The mechanism of action of 1-Tetratriacontene primarily involves its interactions with other molecules through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of new functional groups .
Comparaison Avec Des Composés Similaires
Tetratriacontane (C₃₄H₇₀): A saturated hydrocarbon with a similar carbon chain length but without the double bond.
Hexatriacontene (C₃₆H₇₂): Another long-chain alkene with two additional carbon atoms.
Octatriacontene (C₃₈H₇₆): A longer-chain alkene with four additional carbon atoms.
Uniqueness: 1-Tetratriacontene is unique due to its specific chain length and the presence of a double bond, which imparts different chemical reactivity compared to its saturated counterpart, tetratriacontane. This double bond allows for a wider range of chemical reactions, making it more versatile in various applications .
Propriétés
Numéro CAS |
61868-12-0 |
|---|---|
Formule moléculaire |
C34H68 |
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
tetratriacont-1-ene |
InChI |
InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-34H2,2H3 |
Clé InChI |
AQUWSCLUQRAMPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


